molecular formula C9H11ClO2 B13691696 [2-(Chloromethoxy)ethoxy]benzene CAS No. 102331-29-3

[2-(Chloromethoxy)ethoxy]benzene

Cat. No.: B13691696
CAS No.: 102331-29-3
M. Wt: 186.63 g/mol
InChI Key: LRCPVRNOVSOKHO-UHFFFAOYSA-N
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Description

[2-(Chloromethoxy)ethoxy]benzene: is an organic compound with the molecular formula C10H13ClO2 . It is also known by its IUPAC name, Benzene, [2-(chloromethoxy)ethoxy]- . This compound is characterized by the presence of a benzene ring substituted with a chloromethoxyethoxy group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Chloromethoxy)ethoxy]benzene typically involves the reaction of benzene with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol is replaced by the benzene ring, forming the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and efficient separation techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used.

Major Products Formed:

Scientific Research Applications

Chemistry: [2-(Chloromethoxy)ethoxy]benzene is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pseudo-symmetrical tamoxifen derivatives, which are important in medicinal chemistry .

Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on cellular processes. It serves as a model compound to investigate the metabolism and toxicity of similar substances .

Industry: The compound is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and fragrances. Its unique chemical properties make it valuable in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of [2-(Chloromethoxy)ethoxy]benzene involves its interaction with nucleophiles and electrophiles. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond with the benzene ring. In electrophilic aromatic substitution reactions, the benzene ring undergoes substitution by an electrophile, resulting in the formation of various substituted derivatives .

Comparison with Similar Compounds

Uniqueness: [2-(Chloromethoxy)ethoxy]benzene is unique due to the presence of both chloromethoxy and ethoxy groups, which confer distinct chemical properties. These functional groups enable a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes .

Properties

CAS No.

102331-29-3

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

2-(chloromethoxy)ethoxybenzene

InChI

InChI=1S/C9H11ClO2/c10-8-11-6-7-12-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

LRCPVRNOVSOKHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOCCl

Origin of Product

United States

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